1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

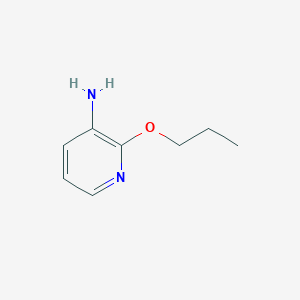

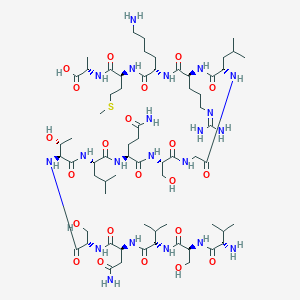

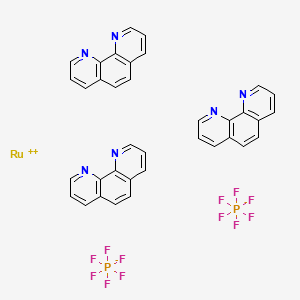

“1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate” is a complex compound that contains 1,10-phenanthroline and ruthenium(2+) ions, along with dihexafluorophosphate . It is also known as Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) and has a molecular weight of 931.628 g/mol .

Synthesis Analysis

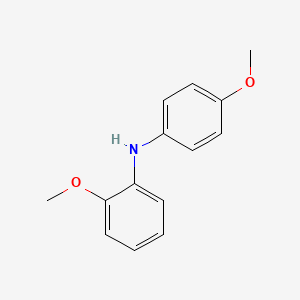

The synthesis of similar complexes has been reported in the literature . For instance, one study synthesized a series of 1,10-phenanthroline-based ruthenium complexes (PRCs) which were characterized by 1H and 13C NMR, UV–Vis, and fluorescence spectroscopic analyses .

Molecular Structure Analysis

The molecular structure of similar complexes has been determined via X-ray diffraction analysis . For example, the molecular structure of [Ru(Phen)2(CO)2]2+ was determined, showing that the ruthenium atom is coordinated in a distorted octahedral environment by two carbonyl carbon atoms and four nitrogen atoms from bis-Phen ligands .

Chemical Reactions Analysis

Ruthenium(II) complexes with polypyridyl ligands play a central role in the development of photocatalytic organic reactions . They have been used in the oxidation of sulfides with molecular oxygen .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar complexes have been studied . For instance, the emission maxima and quantum yields are strongly affected by the substitution pattern .

科学的研究の応用

Detection of Microorganisms in Pharmaceutical Products

Tris-[(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)] dichloride, a fluorescent sensor sensitive to the amount of oxygen in the sample, was applied using the fluorescent optical respirometry (FOR) technique . The fluorescence intensity depends on the metabolic rate of the viable microorganisms . This method enables the detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations in real time .

Organic Photocatalysis

Ruthenium(II) complexes with polypyridyl ligands play a central role in the development of photocatalytic organic reactions . These complexes have been structurally modified to increase their photocatalytic efficiency and adapt them for the preparation of reusable photocatalytic systems . They have been used in the oxidation of sulfides with molecular oxygen .

Enhancement of Current Conduction in Electrochemical Cells

1,10-Phenanthroline-based ruthenium complexes (PRCs) have been used as effective additives in ionic liquid (IL) electrolyte to enhance current conduction in electrochemical cells .

Fluorescence Spectroscopy

The fluorescence properties of 1,10-Phenanthroline-based ruthenium complexes make them useful in fluorescence spectroscopy . The fluorescence intensity of these complexes can provide valuable information about the sample .

Oxygen Sensing

Tris-[(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)] dichloride has been used as an oxygen sensor . The oxygen in the samples quenches the fluorescence of this complex, making it a useful tool for measuring oxygen levels .

Antimicrobial Activity

1,10-Phenanthroline-based ruthenium complexes have shown antimicrobial activity . They have been used to study the effects of various concentrations on microbial cells .

作用機序

Target of Action

The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dihexafluorophosphate is metallopeptidases , particularly zinc metallopeptidases . Metallopeptidases are enzymes that use a metal ion for catalytic activity. They play a crucial role in various biological processes, including protein degradation and signal transduction.

Mode of Action

1,10-Phenanthroline acts as an inhibitor of metallopeptidases. It inhibits the enzyme by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . The Ruthenium(II) complex, on the other hand, exhibits unique electrochemical and photophysical properties. It shows a relatively long-lived excited state lifetime and is readily fluorescent at room temperature .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on metallopeptidases. By inhibiting these enzymes, it can potentially affect various biological processes regulated by them. Additionally, the Ruthenium(II) complex’s unique photophysical properties make it a potential candidate for applications in photochemical and electrochemical devices .

Action Environment

The action, efficacy, and stability of 1,10-Phenanthroline; Ruthenium(2+); Dihexafluorophosphate can be influenced by various environmental factors. For instance, the fluorescence of the Ruthenium(II) complex is strongly reduced by molecular oxygen due to dynamic quenching . This suggests that the presence of oxygen in the environment can significantly impact the compound’s photophysical properties.

Safety and Hazards

特性

IUPAC Name |

1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYUXGTVQZIGNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24F12N6P2Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate | |

CAS RN |

60804-75-3 |

Source

|

| Record name | Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)

![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)

![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)